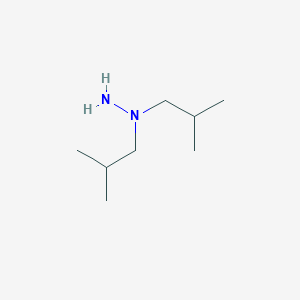

1,1-Bis(2-methylpropyl)hydrazine

Description

Contextualization within the Broader Chemistry of Substituted Hydrazines

Substituted hydrazines are a class of organic compounds derived from hydrazine (B178648) (N2H4) by replacing one or more hydrogen atoms with organic groups. wikipedia.org These compounds have found numerous applications in various fields, including as pharmaceuticals, agrochemicals, and as precursors in organic synthesis. wikipedia.orgrsc.org The synthesis of substituted hydrazines can be challenging due to the similar reactivity of the two nitrogen atoms, which can lead to selectivity issues. researchgate.net

Hydrazines can be classified based on the number and position of the substituents on the nitrogen atoms. wikipedia.org Monosubstituted and asymmetrically disubstituted hydrazines, like 1,1-bis(2-methylpropyl)hydrazine, are typically colorless liquids. Aliphatic derivatives in this category are generally water-soluble, strongly alkaline, and act as good reducing agents. wikipedia.org In contrast, symmetrically disubstituted hydrazines have a hydrocarbon group attached to each nitrogen atom. wikipedia.org The reactivity and properties of substituted hydrazines are significantly influenced by the nature of the substituent groups.

Academic and Research Significance of N,N-Dialkylhydrazines

N,N-dialkylhydrazines, a subclass of asymmetrically disubstituted hydrazines, are valuable reagents in organic synthesis. One common method for their preparation is the reduction of hydrazones. wikipedia.org They are often used as nucleophiles in various chemical transformations. For instance, N,N-disubstituted hydrazines can be synthesized in good yields under mild conditions through the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines. organic-chemistry.org

The academic interest in N,N-dialkylhydrazines also stems from their role as building blocks for more complex molecules. They can be used to prepare various heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netnih.gov The development of efficient synthetic methods for N,N-dialkylhydrazines remains an active area of research, with new catalytic systems and reaction conditions continuously being explored. organic-chemistry.orgorganic-chemistry.org

Structural Features and their Implications for Chemical Behavior

The structure of this compound, with its two bulky isobutyl groups on one nitrogen atom, has significant implications for its chemical behavior. The steric hindrance created by the isobutyl groups can influence its reactivity, particularly in reactions where the nitrogen lone pair acts as a nucleophile. This steric bulk may also affect the stability of the molecule and its conformational preferences.

The presence of the N-N single bond is a defining feature of all hydrazines. This bond is relatively weak and can be cleaved under certain conditions, leading to the formation of radical or ionic intermediates. nih.gov The basicity of the nitrogen atoms in this compound is another key characteristic. Like other aliphatic hydrazines, it is expected to be a base, capable of accepting a proton. wikipedia.org The electron-donating nature of the two isobutyl groups would likely enhance the basicity of the substituted nitrogen atom.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, its properties can be inferred from the general behavior of N,N-dialkylhydrazines and related compounds. The following table summarizes key identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1,1-Diisobutylhydrazine |

| CAS Number | 16596-38-6 |

| Molecular Formula | C8H20N2 |

| InChI | JDAGVHRXQORNKW-UHFFFAOYSA-N |

| SMILES | N(N)(CC(C)C)CC(C)C |

| Data sourced from the FDA Global Substance Registration System. |

Further research into the specific reactions and applications of this compound would be beneficial to fully elucidate its potential in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(2-methylpropyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAGVHRXQORNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168051 | |

| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16596-38-6 | |

| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRAZINE, 1,1-BIS(2-METHYLPROPYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C48RZQ29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1 Bis 2 Methylpropyl Hydrazine and Its Derivatives

Established Synthetic Pathways for Unsymmetrically Disubstituted Hydrazines

Traditional methods for synthesizing unsymmetrically disubstituted hydrazines have primarily relied on two robust strategies: the direct alkylation of hydrazine (B178648) precursors and the reduction of hydrazone intermediates.

The direct alkylation of hydrazine and its derivatives is a fundamental method for forming N-alkyl bonds. However, controlling the selectivity to obtain the desired 1,1-disubstituted product without forming mixtures of mono-, 1,2-di-, tri-, or tetra-substituted hydrazines can be challenging.

A significant advancement in selective alkylation involves the use of a nitrogen dianion intermediate. d-nb.infoacs.org This method typically starts with a protected hydrazine, such as N-Boc-N-phenylhydrazine, which is deprotonated using a strong base like n-butyllithium (n-BuLi) to form a stable dianion. organic-chemistry.org This highly nucleophilic intermediate can then be reacted with alkyl halides. The reaction rate is influenced by the nature of the leaving group (I > Br > Cl) and the steric bulk of the alkylating agent. acs.org This approach allows for the controlled, stepwise introduction of two different alkyl groups onto the same nitrogen atom.

Another established alkylation strategy is a modification of the Gabriel synthesis. organic-chemistry.org N-acyl- or N-alkoxycarbonylaminophthalimides can undergo alkylation via the Mitsunobu reaction with primary or secondary alcohols. The subsequent removal of the phthaloyl protecting group yields the desired 1,1-disubstituted hydrazine. organic-chemistry.org

Table 1: Comparison of Alkylation Approaches for Hydrazine Derivatives

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nitrogen Dianion Intermediate | Formation of a dianion from a protected hydrazine followed by reaction with electrophiles (alkyl halides). d-nb.info | High selectivity for N-alkylation; allows for one-pot sequential dialkylation. organic-chemistry.org | Requires strong bases (e.g., n-BuLi) and cryogenic temperatures (-78 °C). acs.org |

| Modified Gabriel Synthesis | Alkylation of N-aminophthalimide derivatives via Mitsunobu reaction, followed by deprotection. organic-chemistry.org | Utilizes readily available starting materials; applicable to primary and secondary alcohols. | Requires multiple steps (protection, alkylation, deprotection). organic-chemistry.org |

The reduction of hydrazones, which are formed by the condensation of a ketone or aldehyde with a hydrazine, is a versatile pathway to 1,1-disubstituted hydrazines. The Wolff-Kishner reduction, a classic named reaction, involves the in-situ formation and subsequent reduction of a hydrazone under basic conditions to yield an alkane; however, modifications of this principle are used to isolate the hydrazine product. wikipedia.orglibretexts.org

A more direct and facile method is the reductive hydrazination of carbonyl compounds. nih.gov This one-pot synthesis involves reacting a ketone or aldehyde with a hydrazine (e.g., a phenylhydrazine) in the presence of a reducing agent. A notable example employs trichlorosilane (B8805176) as the reductant, catalyzed by a Lewis base such as hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylacetamide (DMAc). organic-chemistry.org This method is efficient for a variety of ketones and aldehydes, tolerating both electron-donating and electron-withdrawing groups and proceeding with good to high yields. organic-chemistry.org Enzymatic approaches using imine reductases (IREDs) have also been developed for the reductive hydrazination of carbonyls, offering a biocatalytic route to these compounds. nih.gov

Table 2: Reductive Hydrazination of Ketones with Phenylhydrazine using Trichlorosilane

| Catalyst (10 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| HMPA | 0 | 98 |

| HMPA | 25 | 93 |

| DMAc | 25 | 85 |

Data sourced from a study on Lewis base promoted direct reductive hydrazination. organic-chemistry.org

Novel Synthetic Routes and Catalytic Approaches in Hydrazine Synthesis

Recent advancements in organic synthesis have introduced innovative catalytic systems and reaction pathways, offering milder conditions, higher efficiency, and broader substrate scope for producing hydrazine derivatives.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen bonds. These strategies have been extended to hydrazine synthesis, enabling the efficient construction of N-aryl hydrazines. One such method involves the palladium-catalyzed coupling of hydrazine itself with aryl halides, which can be achieved with very low catalyst loadings (as low as 100 ppm) using a hydroxide (B78521) base. nih.gov

For creating more complex structures, such as unsymmetrical N,N-diarylhydrazines, palladium catalysts facilitate the C-N coupling between arylhydrazines and aryl tosylates. organic-chemistry.org Similarly, palladium-catalyzed allylic substitution reactions between allyl acetates and arylhydrazines serve as a highly regioselective method to produce N-allyl-N-aryl-hydrazines under mild conditions. organic-chemistry.org These reactions often demonstrate high functional group tolerance, accommodating halides, nitriles, and esters. nih.govorganic-chemistry.org

A serendipitous and novel route to N',N'-disubstituted benzohydrazides involves a hydrazine insertion reaction accompanied by an unexpected carbon-carbon bond cleavage. organic-chemistry.orgacs.org This reaction occurs when benzoyl acrylates, which are derived from Morita-Baylis-Hillman adducts, are treated with hydrazines in the presence of a base like triethylamine. organic-chemistry.org

The process is highly regioselective, forming two new carbon-nitrogen bonds and leading to N-acyl-N'-alkyl hydrazides in a single step. organic-chemistry.orgnih.gov Mechanistic studies suggest the formation of a cyclic hemiaminal intermediate, which then undergoes a base-catalyzed C-C bond scission to yield the final acyclic product. organic-chemistry.org This transformation is particularly valuable as it provides access to complex hydrazide structures, including those with known insecticidal properties, from readily available starting materials. organic-chemistry.org

The synthesis of hydrazines via the reduction of N-nitrosamines is a well-established transformation that has seen recent improvements through the development of milder and more sustainable methods. rsc.org N-nitrosamines are typically prepared by treating a secondary amine with a nitrosating agent.

A modern, metal-free approach for the reduction step utilizes thiourea (B124793) dioxide (TDO) as a sustainable reductant in an aqueous medium. rsc.org This method effectively converts a wide range of aryl-N-nitrosamines to their corresponding hydrazines in good to excellent yields. rsc.orgresearchgate.net A key advantage of this protocol is its high chemoselectivity; sensitive functional groups such as olefins, alkynes, and aryl halides remain intact during the reduction. rsc.org Furthermore, this strategy has been adapted into a one-pot synthesis of arylhydrazines directly from secondary amines, proceeding through an in-situ generated N-nitrosamine intermediate. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Hydrazine Derivatives

The synthesis of hydrazine derivatives, including 1,1-dialkylhydrazines, is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and enhancement of energy efficiency. Sustainable approaches aim to create safer, more economical, and environmentally benign processes. mdpi.com

Key green synthetic strategies applicable to hydrazine derivatives include the use of organocatalysts, continuous flow systems, and novel activation methods that avoid harsh reagents. For instance, L-proline has been effectively used as a reusable organocatalyst for the synthesis of hydrazide derivatives under solvent-free grinding conditions, offering high yields, short reaction times, and operational simplicity. mdpi.com This approach aligns with green principles by minimizing solvent waste and energy consumption. mdpi.com

Another significant advancement is the development of continuous flow processes. A practical flow synthesis of hydrazine derivatives has been demonstrated through the deoxygenation of alcohols, a method that offers excellent functional group tolerance and scalability. rsc.org This technology provides a safer alternative to traditional batch processes, especially when handling energetic compounds like hydrazine, by minimizing the volume of reactants at any given time and allowing for precise control over reaction conditions. digitellinc.com

Direct reductive alkylation and hydrazination methods also represent a move towards greater sustainability. organic-chemistry.org A one-pot synthesis of 1,1-disubstituted hydrazines from ketones and aldehydes using trichlorosilane as a reducing agent and a Lewis base as a catalyst has been developed. nih.govorganic-chemistry.org This method is notable for its atom economy and circumvention of the multi-step procedures common in traditional syntheses. organic-chemistry.org Furthermore, photocatalysis presents a modern, hydrazine-free route to related nitrogen-nitrogen bond-containing compounds like azines, utilizing visible light and an organophotocatalyst under mild conditions. rsc.org

Table 1: Overview of Green Synthetic Approaches for Hydrazine Derivatives

| Method | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Use of small organic molecules (e.g., L-proline) as catalysts. | Reusable catalyst, mild/solvent-free conditions, high purity, and yields. mdpi.com | L-proline was shown to be reusable for up to four cycles without significant loss of yield in the synthesis of hydrazide derivatives. mdpi.com |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, precise process control, excellent functional group tolerance. rsc.orgdigitellinc.com | Enables large-scale synthesis and late-stage functionalization of pharmacological compounds from alcohols. rsc.org |

| Direct Reductive Hydrazination | One-pot reaction of ketones/aldehydes with hydrazines and a reducing agent. | High atom economy, avoids multi-step synthesis, mild conditions. organic-chemistry.org | Lewis base-promoted reaction using trichlorosilane achieved yields up to 98% for 1,1-disubstituted hydrazines. organic-chemistry.org |

| Photoredox Catalysis | Use of light to drive chemical reactions with a photocatalyst. | Mild conditions, avoids harsh reagents, can offer alternative reaction pathways. rsc.org | A hydrazine-free synthesis of azines from oxime esters was developed using a triarylamine organophotocatalyst. rsc.org |

Stereoselective Synthesis and Enantioselective Transformations Involving Hydrazine Derivatives

The development of synthetic methods that control stereochemistry is crucial for accessing chiral hydrazine derivatives, which are important building blocks in pharmaceuticals and agrochemicals. researchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often requires the use of chiral catalysts or auxiliaries.

A significant strategy in this area is the catalytic enantioselective condensation. Chiral phosphoric acid has been successfully employed as a catalyst for the desymmetrization of meso 1,3-diones with hydrazines, yielding keto-hydrazones with an all-carbon quaternary center in high efficiency and enantioselectivity. acs.org This approach provides a powerful tool for creating stereochemically complex structures from simple, readily available starting materials.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones. researchgate.net This biocatalytic approach circumvents the need for precious metals and costly chiral ligands often required in conventional methods. researchgate.net

Transition-metal catalysis is another cornerstone of modern asymmetric synthesis. The direct functionalization of C-H bonds is a highly atom-economic strategy, and making this process enantioselective represents a significant challenge and opportunity. nih.gov While specific application to 1,1-Bis(2-methylpropyl)hydrazine is not detailed, the principles of using chiral transition-metal complexes to control the stereochemistry of C-N bond formation are broadly applicable to the synthesis of chiral hydrazine derivatives. nih.gov Furthermore, preliminary studies in direct reductive hydrazination have shown promise for asymmetric catalysis, achieving a 74% enantiomeric excess (ee) with a chiral bis-sulfinamide catalyst, indicating a viable pathway for producing chiral 1,1-disubstituted hydrazines. organic-chemistry.org

Table 2: Examples of Stereoselective Transformations for Hydrazine Derivative Synthesis

| Transformation | Catalyst/Method | Outcome | Significance |

|---|---|---|---|

| Desymmetrization of 1,3-Diones | Chiral Phosphoric Acid | Produces cyclic and acyclic keto-hydrazones with high enantioselectivity. acs.org | Creates all-carbon quaternary centers with excellent stereocontrol. acs.org |

| Enantioselective Hydrazone Reduction | Engineered Imine Reductases (IREDs) | Enantioselective synthesis of hydrazine-containing motifs. researchgate.net | A biocatalytic route that avoids precious metals and harsh conditions. researchgate.net |

| Direct Reductive Hydrazination | Chiral Bis-sulfinamide / Trichlorosilane | Synthesis of 1,1-disubstituted hydrazines with promising enantioselectivity (up to 74% ee). organic-chemistry.org | A direct, one-pot method for generating chiral hydrazines. organic-chemistry.org |

| Enantioselective Cyclization | Chiral Urea Derivatives | Catalyzes enantioselective tail-to-head cyclizations. nih.gov | Demonstrates the use of dual hydrogen-bond donors for enantiocontrol in complex cyclizations. nih.gov |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1,1 Bis 2 Methylpropyl Hydrazine

Fundamental Reactivity Patterns of N,N-Dialkylhydrazines

N,N-dialkylhydrazines, such as 1,1-Bis(2-methylpropyl)hydrazine, exhibit a rich and varied reactivity profile. A key characteristic is the nucleophilicity of the nitrogen atoms. The introduction of alkyl groups, like the two isobutyl groups in this compound, influences the electron density and steric hindrance around the nitrogen atoms, thereby modulating their reactivity. nptel.ac.in

The presence of two nitrogen atoms with lone pairs of electrons makes these compounds good nucleophiles. wikipedia.org However, the degree of substitution on the nitrogen atoms plays a crucial role. For instance, while the introduction of a methyl group to hydrazine (B178648) increases its reactivity, further alkylation to form 1,1-dimethylhydrazine (B165182) can sometimes lead to a decrease in the reactivity of the substituted nitrogen due to steric effects. researchgate.net The reactivity of these hydrazines is also solvent-dependent, with different relative reactivities observed in water versus acetonitrile. researchgate.net

Nucleophilic Addition Reactions and Hydrazone Formation

A hallmark reaction of 1,1-dialkylhydrazines is their nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form N,N-dialkylhydrazones. wikipedia.orgorganicmystery.com This reaction is a type of nucleophilic addition-elimination. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the hydrazone, which contains a carbon-nitrogen double bond (C=N). wikipedia.orgchemtube3d.com

The formation of hydrazones is a versatile reaction that can be catalyzed by acid. khanacademy.org These hydrazones are important intermediates in various organic transformations. wikipedia.org The stability of the resulting hydrazone can be influenced by the structure of both the hydrazine and the carbonyl compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aldehyde/Ketone | 1,1-Dialkylhydrazine | N,N-Dialkylhydrazone | Nucleophilic Addition-Elimination |

| Aldehyde/Ketone | Hydrazine | Hydrazone | Nucleophilic Addition-Elimination |

| Aldehyde/Ketone | Phenylhydrazine | Phenylhydrazone | Nucleophilic Addition-Elimination |

Mechanisms of Carbon-Nitrogen Bond Formation in Organic Transformations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and hydrazines are valuable reagents in this context. The primary methods for C-N bond formation involve the reaction of a nucleophilic nitrogen with an electrophilic carbon or vice versa. nptel.ac.in 1,1-Dialkylhydrazines, with their nucleophilic nitrogen centers, readily participate in reactions with electrophilic carbon species.

One of the most fundamental C-N bond-forming reactions involving hydrazines is their reaction with alkyl halides. However, the reaction of hydrazine with alkyl halides can often lead to polyalkylation due to the increased nucleophilicity of the alkylated nitrogen. nptel.ac.in More controlled methods have been developed to achieve specific C-N bond formations. For instance, recent advancements have shown that N-C bonds can be formed through a reaction sequence involving the activation of C-H bonds and the N-N triple bond of dinitrogen, mediated by metal complexes. nih.gov This process involves the silylation of dinitrogen to make the nitrogen atom electrophilic enough to accept an aryl group. nih.gov

Role in Named Organic Reactions

1,1-Dialkylhydrazines and their derivatives are key players in several named organic reactions, demonstrating their utility in complex synthetic strategies.

Wolff-Kishner Reduction and its Mechanistic Nuances

The Wolff-Kishner reduction is a powerful method for converting the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (CH₂). fiveable.meucla.edu The reaction proceeds through the in-situ formation of a hydrazone intermediate by the condensation of hydrazine with the carbonyl compound. wikipedia.orgbyjus.com This hydrazone is then treated with a strong base, such as potassium hydroxide (B78521), at high temperatures. pressbooks.publibretexts.org

The mechanism involves the deprotonation of the hydrazone by the base to form a diimide anion. wikipedia.orgbyjus.com This is followed by a series of proton transfer steps and the irreversible loss of nitrogen gas (N₂), a thermodynamically stable molecule, to generate a carbanion. pressbooks.pubmasterorganicchemistry.com This carbanion is then protonated by the solvent (often a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. libretexts.orgjk-sci.com

Several modifications to the original Wolff-Kishner procedure have been developed to improve yields and shorten reaction times, such as the Huang-Minlon modification, which involves distilling off water and excess hydrazine before the high-temperature step. wikipedia.orgjk-sci.com

Wharton Reaction and Allylic Alcohol Synthesis

The Wharton reaction, an extension of the Wolff-Kishner reduction, transforms α,β-epoxy ketones into allylic alcohols. wikipedia.org The reaction is initiated by treating the epoxy ketone with hydrazine hydrate, often in the presence of a catalytic amount of acetic acid. wikipedia.org

The mechanism begins with the formation of a hydrazone from the ketone. wikipedia.org This is followed by a rearrangement and decomposition of the intermediate, leading to the evolution of nitrogen gas and the formation of the allylic alcohol. wikipedia.org The exact nature of the final decomposition step, whether it proceeds through an ionic or a radical pathway, can depend on the reaction conditions and the structure of the intermediate. wikipedia.orgstackexchange.com The Wharton reaction has found applications in the synthesis of complex natural products. wikipedia.org

Pathways for the Construction of Nitrogen-Containing Heterocyclic Systems

Hydrazines and their derivatives are indispensable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. kit.educlockss.orgjddtonline.info

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and versatile method for the synthesis of pyrazoles. clockss.org Similarly, α,β-unsaturated ketones react with hydrazines to yield pyrazolines. clockss.org The synthesis of various other heterocyclic systems, including indoles and indazoles, can also be achieved using hydrazine-based methodologies. kit.edu For example, a synthetic route to a pyridazine-based compound involves the cyclization of an intermediate acid with hydrazine hydrate. nih.gov The versatility of hydrazines in these cyclization reactions stems from their ability to act as binucleophiles, reacting with two electrophilic centers to form a ring.

| Starting Material(s) | Hydrazine Derivative | Heterocyclic Product |

| β-Diketones / β-Ketoesters | Hydrazine/Substituted Hydrazines | Pyrazoles |

| α,β-Unsaturated Ketones | Hydrazine | Pyrazolines |

| Maleic hydrazide, Aromatic aldehydes, Malononitrile | - | Pyrazolo[1,2-a]pyridazines |

| Phthalic anhydride, Benzaldehydes, Malononitrile/Ethyl cyanoacetate (B8463686) | Hydrazine hydrate | 1H-Pyrazolo[1–b]phthalazine-5,10-diones |

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, and 1,1-disubstituted hydrazines like this compound serve as important precursors. The most prevalent method for constructing the pyrazole ring involves the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. nih.govdergipark.org.tr

Commonly, this involves the reaction of the hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com The reaction between a 1,1-disubstituted hydrazine and a 1,3-diketone typically proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield a pyrazolium (B1228807) salt. This salt can subsequently be converted to the corresponding pyrazole derivative.

The general mechanism for pyrazole synthesis from 1,3-diketones and hydrazine derivatives is a straightforward and rapid approach for obtaining polysubstituted pyrazoles. mdpi.com The process begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-diketone. This is followed by the formation of a hydrazone intermediate. An intramolecular condensation then occurs, where the second nitrogen atom attacks the remaining carbonyl group, leading to a cyclic intermediate that eliminates a molecule of water to form the stable aromatic pyrazole ring. nih.gov

Research has demonstrated various strategies for this transformation. For instance, one innovative approach involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with a hydrazine to produce the pyrazole derivative in good to excellent yields. mdpi.com This method is noted for its speed, generality, and ability to create previously inaccessible pyrazole structures. mdpi.com Similarly, α,β-unsaturated carbonyl compounds containing a leaving group can react with hydrazine derivatives to form pyrazolines, which then generate the final pyrazole product upon elimination of the leaving group. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant Type | Hydrazine Derivative | General Product | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Diketones | 1,1-Disubstituted Hydrazine | Polysubstituted Pyrazoles | A simple and rapid method; can produce regioisomeric mixtures with unsymmetrical diketones. | nih.govmdpi.com |

| α,β-Unsaturated Ketones | 1,1-Disubstituted Hydrazine | Substituted Pyrazoles | Involves cyclocondensation reaction; can be generated in situ from ketones and diethyl oxalate (B1200264). | nih.gov |

| Acetylenic Ketones | 1,1-Disubstituted Hydrazine | Substituted Pyrazoles | A well-established method for pyrazole synthesis. | nih.gov |

| β,γ-Unsaturated Hydrazones | N/A (Substrate) | Pyrazole Derivatives | A copper-catalyzed aerobic cyclization where O₂ is the terminal oxidant. | nih.gov |

Formation of Azoles, Azines, and Azoloazines

The reactivity of this compound extends beyond pyrazoles to the synthesis of a broader range of heterocyclic structures, including other azoles, azines, and fused systems like azoloazines.

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. Besides pyrazoles, 1,1-disubstituted hydrazines can be precursors to other azoles like 1,2,4-triazoles and thiazoles. For example, multi-substituted N-alkyl-1,2,4-triazoles can be synthesized from N,N-dialkylhydrazones and nitriles through a formal [3+2] cycloaddition. rsc.org This process involves the in situ generation of a hydrazonoyl chloride from the hydrazone, which then reacts with the nitrile. rsc.org Furthermore, hydrazone intermediates are crucial in the synthesis of various thiazole (B1198619) derivatives with potential biological activity. nih.gov

Azines are compounds characterized by a –C=N–N=C– functional group. chemistryviews.org They are conventionally synthesized through the condensation of hydrazine with two equivalents of an aldehyde or ketone. rsc.orgsathyabama.ac.in While this compound would react with a carbonyl compound to form a hydrazone (R₂C=N-N(CH₂CH(CH₃)₂)₂), these hydrazones can be further converted to azines. wikipedia.org Azines are valuable as precursors for other heterocyclic compounds and have applications in materials chemistry. rsc.org Modern synthetic routes include direct synthesis from alcohols and hydrazine hydrate, catalyzed by ruthenium(II) complexes, offering a highly atom-economic method. chemistryviews.org

Azoloazines are fused heterocyclic systems containing both an azole and an azine ring. A notable example is the synthesis of 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org This reaction proceeds through the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which are formed by coupling diazonium salts with 2-ethoxycarbonylamino-indole. chempap.org This demonstrates how hydrazone intermediates, which can be derived from hydrazines, are pivotal in constructing complex, fused heterocyclic systems.

Table 2: Formation of Azoles, Azines, and Azoloazines

| Product Class | Starting Materials | Intermediate/Key Step | Significance | Reference |

|---|---|---|---|---|

| 1,2,4-Triazoles | N,N-Dialkylhydrazones, Nitriles | In situ generation of hydrazonoyl chloride; [3+2] cycloaddition. | Access to multi-substituted triazoles. | rsc.org |

| Thiazoles | Ketones, Thiosemicarbazide, α-Halocarbonyls | Formation of a thiosemicarbazone intermediate followed by heterocyclization. | Synthesis of biologically active thiazole derivatives. | nih.gov |

| Azines | Alcohols, Hydrazine Hydrate | Ruthenium(II)-catalyzed direct synthesis. | Atom-economic, one-step process under aerobic conditions. | chemistryviews.org |

| Azoloazines | Diazonium salts, 2-Ethoxycarbonylamino-indole | Formation and thermal cyclization of arylhydrazono-indolines. | Provides a route to complex fused heterocyclic systems. | chempap.org |

Cyclization Reactions utilizing Hydrazide-Hydrazone Intermediates

Hydrazide-hydrazone derivatives are a significant class of compounds that serve as versatile intermediates in the synthesis of a wide array of heterocycles. These molecules contain both a hydrazide moiety (-C(O)NH-N=) and a hydrazone moiety (>C=N-NH-), providing multiple reactive sites for cyclization reactions. nih.gov

The synthesis of these intermediates often begins with the reaction of a hydrazide, such as cyanoacetyl hydrazine, with an aldehyde or ketone to form the hydrazide-hydrazone. nih.gov This intermediate can then undergo a series of heterocyclization reactions. For instance, a hydrazide-hydrazone derivative was utilized in the synthesis of various coumarin, pyridine, and thiophene (B33073) derivatives, many of which exhibited notable antitumor activity. nih.gov

The reactivity of the hydrazide-hydrazone allows it to react with various reagents to form different heterocyclic rings. For example, reaction with ethyl cyanoacetate can lead to the formation of pyridinone derivatives, while reaction with elemental sulfur and phenyl isothiocyanate can yield thiophene derivatives. These transformations highlight the synthetic flexibility of the hydrazide-hydrazone core.

Another powerful application of these intermediates is in multicomponent reactions. The hydrazino-Ugi-azide reaction, for example, allows for the synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. beilstein-journals.org This strategy involves a one-pot four-component reaction, followed by hydrazinolysis and a subsequent Ugi-azide reaction, providing an efficient route to complex molecules with potential pharmaceutical applications. beilstein-journals.org

Table 3: Cyclization of Hydrazide-Hydrazone Intermediates

| Intermediate | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Cyanoacetyl hydrazone derivative | Heterocyclization | Ethyl cyanoacetate, Piperidine | Pyridinone derivative | nih.gov |

| Cyanoacetyl hydrazone derivative | Gewald Reaction | Elemental sulfur, Phenyl isothiocyanate | Thiophene derivative | nih.gov |

| Hydrazide-hydrazone | Cyclization | Malononitrile | Pyridine derivative | nih.gov |

| Acylhydrazino intermediate | Hydrazino-Ugi-azide Reaction | Ketones, Isocyanides, Azides | Acylhydrazino bis(1,5-disubstituted tetrazoles) | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Bis 2 Methylpropyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for characterizing the carbon-hydrogen framework of 1,1-Bis(2-methylpropyl)hydrazine.

¹H NMR: In the ¹H NMR spectrum, the isobutyl groups would exhibit characteristic signals. The methyl protons (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would present as a multiplet, split by both the methyl and methylene (B1212753) protons. The methylene protons (CH₂) attached to the nitrogen would likely appear as a doublet, coupled to the methine proton. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For this compound, one would expect to observe distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂) carbons of the isobutyl groups. The chemical shifts of these carbons, particularly the methylene carbon directly bonded to the nitrogen, would be significantly influenced by the nitrogen atom's electron-withdrawing nature. wisc.edu The use of ¹³C-labeled substrates in combination with ¹³C NMR can be a powerful tool for studying metabolic pathways in vivo. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~0.9 (doublet) | ~20 |

| -CH- | ~1.8 (multiplet) | ~28 |

| -CH₂-N | ~2.5 (doublet) | ~60 |

| -NH₂ | Variable | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly effective method for directly probing the nitrogen environments within a molecule. wikipedia.org Although the natural abundance of ¹⁵N is low (0.36%), which presents a sensitivity challenge, it offers distinct advantages such as narrower line widths compared to the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.orghuji.ac.il

For this compound, two distinct nitrogen signals would be expected in the ¹⁵N NMR spectrum, corresponding to the tertiary nitrogen (N-1) bonded to the two isobutyl groups and the primary amino nitrogen (N-2). The chemical shifts of these nitrogens provide valuable information about their electronic state and bonding environment. acs.orgacs.org For instance, in studies of hydrazine (B178648) and its metabolites, ¹⁵N NMR has been instrumental in identifying various nitrogen-containing species. nih.gov The chemical shifts are typically referenced against a standard like liquid ammonia (B1221849) or nitromethane. huji.ac.il

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbons. For this compound, cross-peaks would be observed between the methyl and methine protons, and between the methine and methylene protons of the isobutyl groups, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (typically 2-4 bond) correlations between protons and carbons. nih.govcolumbia.educolumbia.edu For example, an HMBC spectrum would show a correlation between the methyl protons and the methine and methylene carbons, and between the methylene protons and the methine carbon, as well as the other isobutyl group's carbons through the nitrogen atom. This technique is particularly powerful for piecing together molecular fragments. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. nanalysis.comuchicago.eduwikipedia.org This is especially useful for determining stereochemistry and conformation. libretexts.orgresearchgate.net In this compound, NOESY could show correlations between protons on the two different isobutyl groups if they are close enough in space, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear in the region of 3300-3500 cm⁻¹. The N-N stretching vibration is often weak and can be difficult to observe, but may appear around 1000-1200 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the isobutyl groups would also be prominent in the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The N-N bond, being more polarizable, might give a stronger signal in the Raman spectrum compared to the IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| N-H Bend | 1590 - 1650 |

| C-H Bend | 1350 - 1470 |

| N-N Stretch | ~1000 - 1200 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov Simple alkyl-substituted hydrazines generally exhibit weak absorption bands in the ultraviolet region due to n → σ* transitions involving the lone pair of electrons on the nitrogen atoms. utoronto.ca The presence of chromophores, or light-absorbing groups, can lead to more intense absorptions. researchgate.net For this compound, one would expect a relatively simple UV-Vis spectrum with absorptions in the far UV region. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity. chemrxiv.org

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. nist.govnist.gov

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.26 g/mol ). nist.gov A small M+1 peak may also be observed due to the natural abundance of ¹³C. docbrown.info

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for hydrazines involve the cleavage of the N-N bond and the loss of alkyl groups. For this compound, characteristic fragment ions would include the loss of an isobutyl radical ([M - C₄H₉]⁺) and the isobutyl cation itself ([C₄H₉]⁺). The fragmentation pattern can be complex, but analysis of the major peaks allows for the confirmation of the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and identification.

For 1,1-dialkylhydrazines, including this compound, electron ionization (EI) is a commonly employed ionization method. libretexts.org The energetic electrons in the ion source cause the molecule to lose an electron, forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

The mass spectrum of 1,1-diisobutylhydrazine, a synonym for this compound, reveals a molecular ion peak (M+•) at a mass-to-charge ratio (m/z) of 144, which corresponds to its molecular weight. The fragmentation of 1,1-dialkylhydrazines is influenced by the stability of the resulting carbocations and radicals. abo.fi Common fragmentation pathways for alkanes involve the loss of alkyl groups, and similar patterns are observed for alkyl-substituted hydrazines.

Key Fragmentation Peaks for 1,1-Diisobutylhydrazine:

A detailed analysis of the mass spectrum of 1,1-diisobutylhydrazine shows several characteristic peaks that aid in its identification. The relative abundance of these fragments provides insight into the stability of the ions formed.

| m/z | Relative Intensity (%) | Possible Fragment Ion/Loss |

| 144 | 14.1 | [M]+• (Molecular Ion) |

| 101 | 99.99 | [M - C3H7]+• |

| 87 | 1.3 | [M - C4H9]+ |

| 57 | 37.1 | [C4H9]+ (Butyl cation) |

| 45 | 98.6 | [CH3-N=NH2]+ |

| 41 | 17.9 | [C3H5]+ (Allyl cation) |

The base peak at m/z 101 corresponds to the loss of a propyl radical, indicating a favorable fragmentation pathway. The significant peak at m/z 57 is characteristic of a butyl cation, likely formed from the cleavage of the isobutyl group. The peak at m/z 45 is also highly abundant and can be attributed to a rearrangement followed by cleavage. The presence of the molecular ion peak, although not the most abundant, is crucial for determining the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of compounds in complex matrices, particularly for those that are not sufficiently volatile or are thermally labile for GC-MS analysis. While this compound is amenable to GC-MS, LC-MS/MS can be a valuable tool, especially when analyzing its derivatives or when dealing with complex sample matrices that require the high selectivity and sensitivity of this technique.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated molecule), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then detected, providing a high degree of specificity for identification and quantification.

For hydrazine and its derivatives, derivatization is often employed to improve their chromatographic retention and ionization efficiency, especially in reversed-phase LC. nih.govrutgers.edu Various derivatizing agents can be used to react with the hydrazine functional group to form more readily detectable products. nih.gov

Sample Preparation: Extraction of the analyte from the sample matrix. Derivatization may be performed at this stage.

LC Separation: Separation of the analyte from other components on a suitable LC column.

MS Detection: Ionization of the analyte, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

MS/MS Analysis: Selection of the precursor ion and its fragmentation to generate characteristic product ions for selective detection.

The choice of precursor and product ions is crucial for developing a selective and sensitive LC-MS/MS method. For this compound, the protonated molecule [M+H]+ would be a likely precursor ion in positive ion mode. The fragmentation of this ion would be expected to yield product ions resulting from the cleavage of the N-N bond or the loss of the alkyl side chains.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This is a significant advantage over low-resolution mass spectrometry, as it can help to distinguish between compounds with the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass resolutions high enough to resolve isotopic peaks and provide mass accuracies in the low parts-per-million (ppm) range. This high accuracy is invaluable for confirming the identity of known compounds and for elucidating the structures of unknown analytes.

For this compound (C8H20N2), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS analysis to confirm the elemental composition.

While specific HRMS data for this compound is not available in the provided search results, the application of this technique would involve the precise measurement of the molecular ion's mass. This would allow for the unambiguous confirmation of its elemental formula, C8H20N2, and would be particularly useful in distinguishing it from any potential isomers or isobaric interferences in a complex sample.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of atoms within a crystalline solid. This provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a crystalline compound. This technique requires a single, well-ordered crystal of the material. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

For a molecule like this compound, which may be a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would likely require crystallization at low temperatures or the formation of a crystalline salt.

While a crystal structure for this compound itself is not available, studies on other sterically hindered hydrazine derivatives provide insights into the expected structural features. For instance, the crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol, which contains bulky tert-butyl groups, reveals details about the molecular conformation and intermolecular interactions. nih.gov In such sterically hindered molecules, the arrangement of the bulky alkyl groups around the hydrazine core would be a key feature of the crystal structure, influencing the packing of the molecules in the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a large number of small, randomly oriented crystallites. The X-ray diffraction pattern obtained from a powder sample consists of a series of peaks at different diffraction angles. This pattern is characteristic of the crystalline phases present in the sample.

PXRD is a valuable tool for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline compounds in a sample can be identified.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will have distinct powder diffraction patterns.

For this compound, if it were to be crystallized or form a crystalline salt, PXRD could be used to characterize the resulting solid. For example, studies on various hydrazine salts have utilized powder X-ray diffraction to characterize their crystal structures. nih.gov The diffraction pattern would provide information about the crystal system and unit cell parameters of the solid form.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two commonly used methods that provide complementary information about the thermal stability and phase transitions of a substance.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting TGA curve plots the mass of the sample as a function of temperature. A loss in mass indicates a decomposition or volatilization process, while a gain in mass can indicate an oxidation reaction. TGA is particularly useful for determining the thermal stability of a compound and for studying its decomposition pathway.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both subjected to the same temperature program. The DTA curve plots this temperature difference against temperature. An endothermic event, such as melting or boiling, results in a negative peak, as the sample temperature lags behind the reference temperature. An exothermic event, such as crystallization or some decomposition processes, results in a positive peak, as the sample temperature leads the reference temperature.

For hydrazine and its derivatives, thermal decomposition is a critical property to understand, especially given their use in energetic materials. nih.govresearchgate.net While specific TGA/DTA data for this compound is not available in the provided search results, the thermal behavior of other hydrazine derivatives has been studied. rutgers.edunih.gov

A hypothetical TGA curve for this compound would be expected to show a single-step or multi-step mass loss corresponding to its volatilization and/or decomposition. The onset temperature of this mass loss would provide an indication of its thermal stability. The DTA curve would show an endothermic peak corresponding to its boiling point if it volatilizes without significant decomposition. If decomposition occurs, the DTA curve may show exothermic or endothermic peaks depending on the nature of the decomposition reactions. For example, the thermal decomposition of some hydrazine derivatives has been shown to be an exothermic process. wikipedia.orgrsc.org

Computational and Theoretical Chemistry Investigations of 1,1 Bis 2 Methylpropyl Hydrazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for predicting molecular properties from first principles. The two main families of methods used for molecules like 1,1-Bis(2-methylpropyl)hydrazine are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for studying medium to large-sized organic molecules. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.

For substituted hydrazines, DFT is employed to:

Determine Stable Conformations: By mapping the potential energy surface, DFT can identify the lowest energy (most stable) geometries of the molecule, considering rotations around the N-N and N-C bonds.

Calculate Electronic Properties: DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Predict Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. nih.gov

Commonly used functionals for such studies include hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov These are typically paired with Pople-style basis sets, such as 6-31G(d,p) or larger, to provide a good description of the molecule's geometry and electronic structure.

Ab initio (Latin for "from the beginning") methods are based on solving the Schrödinger equation without using empirical parameters derived from experimental data. These methods are often more computationally demanding than DFT but can offer higher accuracy. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant.

While HF theory provides a good starting point, it neglects electron correlation, which can be important for accurately describing chemical bonds and reactivity. More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more reliable results. For substituted hydrazines, ab initio calculations can provide benchmark data for:

Energy Barriers: Calculating the energy barriers for conformational changes, such as the inversion at the nitrogen atoms or rotation around the N-N bond.

Reaction Mechanisms: Studying the pathways and transition states of reactions involving the hydrazine (B178648) moiety. rsc.org

Accurate Electronic Properties: Providing highly accurate descriptions of the electronic structure and orbital energies. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The conformational flexibility of this compound is primarily determined by rotation around the N-N single bond and the two N-C bonds. The parent hydrazine molecule (H₂N-NH₂) has a gauche conformation as its most stable form, with a dihedral angle of approximately 95°. researchgate.net The introduction of bulky isobutyl groups on one nitrogen atom introduces significant steric hindrance, which will influence the preferred geometry.

Computational geometry optimization would seek the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles. For this compound, the key features of its optimized geometry would likely involve:

A specific dihedral angle for the C-N-N-H atoms to minimize steric clash between the isobutyl groups and the -NH₂ group.

The nitrogen atom bearing the two isobutyl groups (the N1 atom) will have a pyramidal geometry, as will the terminal nitrogen (N2), though the barrier to inversion may differ.

The isobutyl groups themselves will adopt conformations that minimize steric interactions.

Below is a table of hypothetical, yet chemically reasonable, optimized geometric parameters for a stable conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level).

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.44 |

| Bond Length (Å) | N1-C | 1.47 |

| Bond Length (Å) | N2-H | 1.02 |

| Bond Angle (°) | C-N1-C | 112.0 |

| Bond Angle (°) | C-N1-N2 | 110.5 |

| Bond Angle (°) | H-N2-H | 106.0 |

| Dihedral Angle (°) | C-N1-N2-H | -90.0 |

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxibiology.com

The nature and energy of the HOMO and LUMO are critical indicators of a molecule's chemical behavior.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be primarily localized on the lone pair electrons of the two nitrogen atoms. Due to the electron-donating nature of the alkyl groups, the energy of the HOMO will be relatively high, making the molecule a good nucleophile and a potential reducing agent.

LUMO: The LUMO is the lowest energy orbital that can accept electrons. For this molecule, the LUMO is anticipated to be an antibonding (σ*) orbital associated with the N-N or N-H bonds. The energy of the LUMO indicates the molecule's ability to act as an electrophile or be reduced.

The distribution of these orbitals determines the sites of reaction. Nucleophilic attack will originate from the nitrogen atoms, while electrophilic attack would target these same sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. nih.gov

Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Small Energy Gap: A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov It can be more easily excited and is more willing to participate in electron transfer processes.

For 1,1-disubstituted hydrazines, the presence of electron-donating alkyl groups raises the HOMO energy, which tends to decrease the HOMO-LUMO gap compared to unsubstituted hydrazine, suggesting enhanced reactivity. acs.org

The following table presents plausible energy values for the frontier orbitals of this compound, as might be determined from a DFT calculation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Localized on N atom lone pairs; Nucleophilic character |

| LUMO | +1.75 | σ* antibonding orbital (N-N, N-H); Electrophilic character |

| Energy Gap (ΔE) | 7.60 | Indicates moderate kinetic stability and reactivity |

Charge Distribution and Electrostatic Potential Maps

Computational analysis of this compound provides significant insights into its electronic structure, which is fundamental to understanding its reactivity and intermolecular interactions. The charge distribution within the molecule is not uniform due to the presence of heteroatoms (nitrogen) and the specific arrangement of its alkyl groups.

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting the behavior of complex molecules by showing variably charged regions. libretexts.org The process involves calculating the electrostatic potential energy at a set distance from the molecule's nuclei, providing a measure of the strength of nearby charges. libretexts.org

In an MEP map, different colors represent different values of electrostatic potential. Regions with the most negative electrostatic potential, characterized by an excess of electrons, are typically colored red; these areas are susceptible to electrophilic attack. youtube.com Conversely, regions with the most positive electrostatic potential, indicating an electron deficiency, are colored blue and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com

For this compound, the MEP map would prominently feature a region of high negative potential (red) around the two nitrogen atoms. This is due to the high electronegativity of nitrogen and the presence of lone pairs of electrons. This negative region signifies that the nitrogen atoms are the primary sites for electrophilic attack and are capable of acting as hydrogen bond acceptors. The proton attached to the amino nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The isobutyl groups, being relatively nonpolar, would constitute the larger, near-neutral (green) surface of the molecule. Understanding this charge topography is crucial for predicting how the molecule interacts with other molecules, including biological receptors or chemical reactants. libretexts.orgproteopedia.org

Table 1: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication |

|---|---|---|---|

| Vicinity of Nitrogen Atoms | Strongly Negative | Red / Orange | High electron density, nucleophilic center, site for electrophilic attack, hydrogen bond acceptor. |

| Amino Hydrogen (N-H) | Positive | Blue | Electron deficient, electrophilic center, hydrogen bond donor. |

| Isobutyl Group Surface | Near-Neutral | Green / Yellow | Nonpolar character, contributes to hydrophobic interactions. |

Prediction of Spectroscopic Properties via Computational Models (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these calculations, often providing results that correlate well with experimental data. nih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical calculations are invaluable for assigning signals in complex experimental spectra and can help validate proposed structures. youtube.com For this compound, distinct signals would be predicted for the N-H proton, the CH and CH₂ protons of the isobutyl groups, and the non-equivalent methyl protons.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov These predicted frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. youtube.com Key predicted vibrations for this compound would include the N-H stretching frequency, C-H stretching modes of the alkyl groups, and various bending and skeletal vibrations.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light. mdpi.com The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of each transition. For a saturated molecule like this compound, strong absorptions would be predicted only in the far UV region, corresponding to n → σ* and σ → σ* transitions.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (DFT/B3LYP)

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 3.0 - 4.0 | N-H proton |

| Chemical Shift (δ, ppm) | 2.5 - 2.8 | N-CH₂ protons | |

| Chemical Shift (δ, ppm) | 1.8 - 2.2 | CH (methine) proton | |

| Chemical Shift (δ, ppm) | 0.9 - 1.1 | CH₃ (methyl) protons | |

| ¹³C NMR | Chemical Shift (δ, ppm) | 60 - 70 | N-CH₂ carbon |

| Chemical Shift (δ, ppm) | 25 - 30 | CH (methine) carbon | |

| Chemical Shift (δ, ppm) | 20 - 25 | CH₃ (methyl) carbons | |

| IR | Wavenumber (cm⁻¹) | ~3300 | N-H stretch |

| Wavenumber (cm⁻¹) | 2850 - 2960 | C-H stretch (alkyl) | |

| Wavenumber (cm⁻¹) | 1450 - 1470 | C-H bend (alkyl) | |

| UV-Vis | λmax (nm) | < 200 | n → σ* transition |

Reactivity Indices and Global Chemical Descriptors (Electronegativity, Chemical Hardness, Chemical Softness)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical species through various descriptors. These indices are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. Within the DFT framework, it is defined as the negative of the chemical potential (μ) and can be approximated using the energies of the frontier orbitals. scielo.br A higher electronegativity indicates a greater tendency to accept electrons.

Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to a change in its electron distribution or deformation of its electron cloud. ias.ac.in It is a measure of the molecule's stability and is related to the HOMO-LUMO energy gap. researchgate.net A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): Chemical softness is the reciprocal of chemical hardness (S = 1/η). researchgate.net It is a measure of a molecule's polarizability and indicates its susceptibility to attack by reactants. A soft molecule is more reactive than a hard molecule. ias.ac.in

The relevant equations are:

Electronegativity (χ) ≈ - (E_HOMO + E_LUMO) / 2 researchgate.net

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2 researchgate.net

Chemical Softness (S) = 1 / η

Table 3: Illustrative Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | - | +1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 8.0 | Indicates high stability |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 2.5 | Moderate ability to attract electrons |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 4.0 | Relatively hard molecule, low reactivity |

| Chemical Softness | S | 1 / η | 0.25 | Low polarizability |

Molecular Docking Studies for Theoretical Binding Pattern Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for elucidating binding patterns and estimating the strength of interaction, often reported as a binding affinity or docking score. nih.gov

For this compound, molecular docking studies could be employed to investigate its potential as a ligand for various biological targets. Hydrazine derivatives are known to interact with a range of enzymes and receptors. A docking simulation would place the this compound molecule into the active site of a target protein and evaluate the energetic favorability of different binding poses.

The simulation accounts for intermolecular interactions such as:

Hydrogen Bonds: The N-H group can act as a hydrogen bond donor, while the nitrogen lone pairs can act as acceptors.

Hydrophobic Interactions: The two isobutyl groups can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the receptor.

The results of a docking study are typically a set of binding poses ranked by a scoring function, which estimates the binding free energy. A lower binding energy (more negative score) indicates a more stable and favorable interaction. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. plos.orgresearchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | -6.8 | TYR 398, TYR 435 | Hydrogen Bond (with N-H) |

| ILE 199, LEU 171 | Hydrophobic (with isobutyl groups) | ||

| Cytochrome P450 2E1 | -5.9 | THR 303 | Hydrogen Bond (with N lone pair) |

| PHE 298, VAL 368 | Hydrophobic (with isobutyl groups) |

Machine Learning Applications in Molecular Property Prediction for Hydrazine Derivatives

The application of machine learning (ML) and quantitative structure-activity relationship (QSAR) models has become a cornerstone of modern computational chemistry for predicting the properties of chemical compounds. mdpi.com These in silico methods are particularly valuable for screening large libraries of molecules, saving time and resources compared to experimental testing. mdpi.com For hydrazine derivatives, these models have been successfully applied to predict a range of endpoints, including toxicity and biological activity. researchgate.netjppres.com

QSAR models work by establishing a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. semanticscholar.org The process involves:

Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each molecule in a training set. These can include constitutional, topological, geometrical, and quantum-chemical parameters. researchgate.net

Model Building: Statistical or machine learning algorithms—such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM)—are used to build a model that links the descriptors to the observed property (e.g., toxicity, IC50). semanticscholar.org

Validation: The model's predictive power is rigorously tested using external validation sets to ensure its reliability and generalizability. jppres.com